molecular formula C7H6INO3 B1594462 2-Iodo-1-methoxy-3-nitrobenzene CAS No. 98991-08-3

2-Iodo-1-methoxy-3-nitrobenzene

Cat. No.: B1594462
CAS No.: 98991-08-3
M. Wt: 279.03 g/mol
InChI Key: IJNNDGXIXMHYOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-1-methoxy-3-nitrobenzene is an organic compound characterized by the presence of an iodine atom, a methoxy group, and a nitro group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Electrophilic Aromatic Substitution (EAS): One common method involves the nitration of 2-iodoanisole followed by iodination. The nitration step typically uses concentrated nitric acid and sulfuric acid, while iodination employs iodine and an oxidizing agent like nitric acid.

  • Direct Iodination: Another approach is the direct iodination of 1-methoxy-3-nitrobenzene using iodine and an oxidizing agent under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is often synthesized through continuous flow processes to ensure consistency and efficiency. These methods involve the use of automated reactors and precise control of reaction conditions to optimize yield and purity.

Types of Reactions:

  • Oxidation: The nitro group can be further oxidized to produce compounds like 2-iodo-1-methoxy-3-nitrobenzoic acid.

  • Reduction: The nitro group can be reduced to an amine, resulting in 2-iodo-1-methoxy-3-aminobenzene.

  • Substitution: The iodine atom can be substituted with other groups, such as alkyl or acyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.

  • Reduction: Typical reducing agents are iron and hydrogen in the presence of a catalyst.

  • Substitution: Nucleophiles like alkyl halides and acyl chlorides are used, often with a base such as triethylamine.

Major Products Formed:

  • Oxidation: 2-iodo-1-methoxy-3-nitrobenzoic acid

  • Reduction: 2-iodo-1-methoxy-3-aminobenzene

  • Substitution: Various alkylated or acylated derivatives

Scientific Research Applications

2-Iodo-1-methoxy-3-nitrobenzene is utilized in various scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibition and as a probe in biological assays.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Iodo-4-methoxy-1-nitrobenzene: Similar structure but different positions of substituents.

  • 1-Iodo-3-nitrobenzene: Lacks the methoxy group.

  • 2-Iodo-1-methoxybenzene: Lacks the nitro group.

Uniqueness: 2-Iodo-1-methoxy-3-nitrobenzene is unique due to the combination of its iodine, methoxy, and nitro groups, which confer distinct chemical properties and reactivity compared to its similar compounds.

Properties

IUPAC Name

2-iodo-1-methoxy-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO3/c1-12-6-4-2-3-5(7(6)8)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNNDGXIXMHYOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00347649
Record name 2-Iodo-1-methoxy-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98991-08-3
Record name 2-Iodo-1-methoxy-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodo-1-methoxy-3-nitrobenzene
Reactant of Route 2
Reactant of Route 2
2-Iodo-1-methoxy-3-nitrobenzene
Reactant of Route 3
Reactant of Route 3
2-Iodo-1-methoxy-3-nitrobenzene
Reactant of Route 4
Reactant of Route 4
2-Iodo-1-methoxy-3-nitrobenzene
Reactant of Route 5
Reactant of Route 5
2-Iodo-1-methoxy-3-nitrobenzene
Reactant of Route 6
2-Iodo-1-methoxy-3-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.